molecular formula C7H12O2 B1265755 Ethyl 2-methylcyclopropanecarboxylate CAS No. 20913-25-1

Ethyl 2-methylcyclopropanecarboxylate

Cat. No. B1265755
CAS RN: 20913-25-1
M. Wt: 128.17 g/mol
InChI Key: JWYSLVLBKXDZCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-methylcyclopropanecarboxylate and its analogs often involves complex reactions highlighting the intricacy of manipulating cyclopropane rings. A notable approach involves the reaction of small-size cycloalkane rings with RuO4, leading to the oxidative ring opening by regioselective scission of electron-rich bonds in ethyl 2,2-dimethoxycyclopropane-1-carboxylates, showcasing the potential for creating diverse functionalized compounds through oxidative scission methods (Graziano et al., 1996).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the reactivity and properties of Ethyl 2-methylcyclopropanecarboxylate. The structure of related compounds, such as 1-aminocyclopropane-1-carboxylate synthase, provides insights into the catalytic mechanisms and structural basis for enzyme activity, which is indirectly relevant to understanding the molecular structure and reactivity of Ethyl 2-methylcyclopropanecarboxylate derivatives (Capitani et al., 1999).

Chemical Reactions and Properties

Ethyl 2-methylcyclopropanecarboxylate undergoes various chemical reactions, illustrating its reactivity and potential for functionalization. An example includes its participation in the Pauson-Khand reaction, where ethyl trans-2-phenylethynylcyclopropanecarboxylate undergoes a cycloaddition reaction, leading to the formation of complex cycloadducts, demonstrating the compound's versatility in synthetic organic chemistry (Kretschik et al., 1997).

Physical Properties Analysis

The physical properties of Ethyl 2-methylcyclopropanecarboxylate, such as solubility, melting point, and boiling point, are essential for its handling and application in various scientific experiments. While specific studies on these properties were not identified, understanding the physical properties of similar cyclopropane derivatives provides a basis for predicting the behavior of Ethyl 2-methylcyclopropanecarboxylate in different environments.

Chemical Properties Analysis

The chemical properties of Ethyl 2-methylcyclopropanecarboxylate, including its reactivity with various chemical reagents, stability under different conditions, and its role as a precursor or intermediate in synthetic and natural reactions, are of significant interest. For instance, the synthesis and reactivity of fluorinated analogs of cyclopropane carboxylic acids highlight the influence of substituents on the cyclopropane ring's reactivity and the potential for creating novel compounds with unique properties (Sloan & Kirk, 1997).

Scientific Research Applications

1. Role in Synthesis and Biological Evaluation

Ethyl 2-methylcyclopropanecarboxylate plays a critical role in the synthesis of various compounds. For instance, Boztaş et al. (2019) explored its derivatives in the synthesis of bromophenol derivatives with a cyclopropyl moiety. These derivatives showed effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are significant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

2. Utilization in Ethylene Inhibition in Plants

This chemical compound is integral in research involving ethylene inhibition in plants. Sisler and Serek (2003) discussed compounds like 1-Methylcyclopropene that bind to the ethylene receptor in plants. These compounds are used in extending the life of plant material by preventing ethylene response, slowing down the ripening process in fruits and vegetables (Sisler & Serek, 2003).

3. Application in Postharvest Biology

Its application in postharvest biology is significant. For example, Watkins (2006) discussed the use of 1-methylcyclopropene (1-MCP) on fruits and vegetables, highlighting its role in improving the maintenance of product quality after harvest (Watkins, 2006).

4. Involvement in Polymer Chemistry

The compound also finds applications in polymer chemistry. Pang et al. (2003) demonstrated the enzymatic catalysis using horseradish peroxidase in the presence of cyclodextrine for oligomerization of related derivatives (Pang, Ritter, & Tabatabai, 2003).

5. Contribution to Organic Synthesis and Chemistry

Ethyl 2-methylcyclopropanecarboxylate is pivotal in organic synthesis. Graziano et al. (1996) explored its reactivity with RuO4, leading to the oxidative ring opening in certain derivatives (Graziano, Lasalvia, Piccialli, & Sica, 1996).

Safety And Hazards

Ethyl 2-methylcyclopropanecarboxylate is classified as a flammable liquid . It should be stored in a cool, well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces . Protective equipment such as gloves, protective clothing, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

ethyl 2-methylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-9-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYSLVLBKXDZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943175
Record name Ethyl 2-methylcyclopropane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylcyclopropanecarboxylate

CAS RN

20913-25-1
Record name Ethyl 2-methylcyclopropanecarboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methylcyclopropanecarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-methylcyclopropane-1-carboxylate
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Record name Ethyl 2-methylcyclopropanecarboxylate
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Synthesis routes and methods

Procedure details

To a solution of ethyl trans-crotonate (1.20 kg, 1.31 L, 1.00 equivalent) in DMSO (3.00 L) at ambient temperature is added the above preformed ylide solution over 30 min, while the temperature of the reaction mixture is maintained at about 15-20° C. The progress of the reaction is followed by analysis by gas chromatography (GC, conditions below) until only a small amount of residual crotonate relative to the 2-methylcyclo-propanecarboxylate is observed (about 20-24 h). The reaction mixture is split into two equal (8.5 L) portions for work-up; each portion is treated as follows: Methyl t-butyl ether (MTBE, 6 L) is added, and the biphasic mixture is cooled to 15° C. before the dropwise addition of water (6 L) over about 45 min while maintaining the temperature below 23° C. After the phases are separated, the organic phase is washed twice with 10% brine; and the solvent is gently removed under vacuum (400 mbar, bath temperature 35° C.) to afford the ethyl 2-methylcyclopropanecarboxylate (1.00 kg, 26.8%) containing about 3.3 equivalents of MTBE.
Quantity
1.31 L
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-methylcyclo-propanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Deepa, V Priya - Journal of Pharmacognosy and …, 2019 - phytojournal.com
The present study was carried out to identify the chemical compounds of Methanolic seed extract of Majidea zanguebarica by GC-MS method. A major phytoconstituents has been …
Number of citations: 3 www.phytojournal.com
D Didier, PO Delaye, M Simaan, B Island… - … A European Journal, 2014 - Wiley Online Library
The copper‐catalyzed carbomagnesiation reaction of cyclopropenyl esters 1 leads to various substituted cyclopropanes species 3 in good yields with very high diastereoselectivities. …
GW Cannon, AA Santilli, P Shenian - Journal of the American …, 1959 - ACS Publications
The preparation of twelve new cyclopropanes and certain new intermediates is described. The C= 0 and C= N stretching frequencies and ultraviolet absorption maxima of a number of …
Number of citations: 62 pubs.acs.org
S Wolfe, H Jin, K Yang, CK Kim… - Canadian journal of …, 1994 - cdnsciencepub.com
… A solution of ethyl 2-methylcyclopropanecarboxylate (5.0 g, 38.9 mmol) in dry ether (5 mL) was added dropwise, with stirring under nitrogen, to the Grignard reagent prepared from …
Number of citations: 21 cdnsciencepub.com
N Nematollahi - 2019 - minerva-access.unimelb.edu.au
Fragranced consumer products—such as cleaning supplies, air fresheners, and personal care products—emit numerous volatile organic compounds (VOCs), some classified as …
Number of citations: 0 minerva-access.unimelb.edu.au
AJ Bellamy, EA Campbell, IR Hall - Journal of the Chemical Society …, 1974 - pubs.rsc.org
The reduction of acetylcyclopropanes by metal–ammonia solutions involves cleavage of the cyclopropane ring. A mechanism for this process is proposed which accounts for the …
Number of citations: 9 pubs.rsc.org
YL Dai, Y Li, Q Wang, FJ Niu, KW Li, YY Wang, J Wang… - Molecules, 2022 - mdpi.com
Matricaria chamomilla L. (MC) and Chamaemelum nobile (L.) All. (CN) are two varieties of Chamomile. These herbs have been used for thousands of years in Greece, Rome and …
Number of citations: 16 www.mdpi.com
TH Johnson - 1977 - search.proquest.com
I find real pleasure in acknowledging the guidance and counsel of Professor Paul G. Gassman during the course of this investigation. Financial support as a research assistant during …
Number of citations: 0 search.proquest.com

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